molecular formula C33H54N7O17P3S B1248111 cis,cis-dodeca-3,6-dienoyl-CoA

cis,cis-dodeca-3,6-dienoyl-CoA

Cat. No. B1248111
M. Wt: 945.8 g/mol
InChI Key: KEPSPLQXVPROMK-ASJCJLDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z,6Z)-dodecadienoyl-CoA is a medium-chain unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cis,cis-dodeca-3,6-dienoic acid. It has a role as a human metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It derives from a cis,cis-dodeca-3,6-dienoic acid and a coenzyme A. It is a conjugate acid of a (3Z,6Z)-dodecadienoyl-CoA(4-).

Scientific Research Applications

Metabolism of Unsaturated Fatty Acids

The metabolism of unsaturated fatty acids, including compounds like cis,cis-dodeca-3,6-dienoyl-CoA, involves complex pathways. Research has shown that enzymes such as 2,4-dienoyl-CoA reductases, which are part of the beta-oxidation of unsaturated fatty acids, play a crucial role in this process. These enzymes have been studied in different organisms like bovine liver and Escherichia coli, revealing differences in molecular properties and substrate specificities (Dommes & Kunau, 1984).

Fatty Acid Beta-Oxidation

Studies have also delved into the oxidation of cis-5 unsaturated fatty acids in intact rat liver mitochondria, highlighting the operation of reduction pathways. This research aids in understanding the metabolic fate of various unsaturated fatty acids, including cis,cis-dodeca-3,6-dienoyl-CoA (Tserng & Jin, 1995).

Enzymatic Mechanisms

Enzymatic mechanisms involved in the metabolism of unsaturated fatty acids have been explored through the purification and analysis of specific enzymes. For instance, the delta 3,delta 5-t-2,t-4-dienoyl-CoA isomerase from rat liver, which plays a role in the metabolic pathway of odd-numbered double bond unsaturated fatty acids, has been isolated and characterized (Chen, Jin, & Tserng, 1994).

Structural Insights

Research into the crystal structure of dienoyl-CoA isomerases offers insights into the importance of specific amino acids like aspartate and glutamate for catalysis. This information is vital for understanding the biochemical pathways involving compounds like cis,cis-dodeca-3,6-dienoyl-CoA (Modis et al., 1998).

properties

Product Name

cis,cis-dodeca-3,6-dienoyl-CoA

Molecular Formula

C33H54N7O17P3S

Molecular Weight

945.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3Z,6Z)-dodeca-3,6-dienethioate

InChI

InChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,11-12,20-22,26-28,32,43-44H,4-7,10,13-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,12-11-/t22-,26-,27-,28+,32-/m1/s1

InChI Key

KEPSPLQXVPROMK-ASJCJLDXSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,cis-dodeca-3,6-dienoyl-CoA
Reactant of Route 2
cis,cis-dodeca-3,6-dienoyl-CoA
Reactant of Route 3
cis,cis-dodeca-3,6-dienoyl-CoA
Reactant of Route 4
cis,cis-dodeca-3,6-dienoyl-CoA
Reactant of Route 5
cis,cis-dodeca-3,6-dienoyl-CoA
Reactant of Route 6
cis,cis-dodeca-3,6-dienoyl-CoA

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